VU0467154 -

VU0467154

Catalog Number: EVT-286709
CAS Number:
Molecular Formula: C17H15F3N4O3S2
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VU0467154 is a synthetically derived, highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR) subtype. [, , , , , , , , , , ] This compound plays a crucial role in scientific research as a pharmacological tool to investigate the function and therapeutic potential of the M4 receptor in various neurological and neuropsychiatric disorders. [, , , , , , , , , , ]

Xanomeline

Compound Description: Xanomeline is a selective agonist of the M1 and M4 muscarinic acetylcholine receptors. [] It demonstrates efficacy in reducing tic-related behaviors in mouse models of Tourette syndrome. []

Relevance: Xanomeline's mechanism of action, targeting both M1 and M4 receptors, provides insights into the therapeutic potential of selective M4 positive allosteric modulators (PAMs) like VU0467154. [] While xanomeline shows promising effects, its actions are primarily mediated by M4, highlighting the importance of M4 selectivity for potential therapeutic applications. []

Cevimeline

Compound Description: Cevimeline is an agonist targeting M1 and M3 muscarinic acetylcholine receptors. [] Unlike xanomeline, cevimeline does not demonstrate efficacy in reducing tic-like behaviors in mouse models of Tourette syndrome. []

Relevance: The contrasting effects of cevimeline and VU0467154 in Tourette syndrome models underscore the specific therapeutic potential of selective M4 PAMs. [] Cevimeline's lack of efficacy, despite its agonistic activity at M1, further strengthens the argument for M4 as a key target for treating tic-related disorders. []

LY2033298 (LY298)

Compound Description: LY2033298 is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. [, ] Structural studies and molecular dynamics simulations have been conducted to investigate its binding mode and allosteric effects on the receptor. [, ]

Relevance: LY2033298 serves as a valuable comparison point for understanding the structure-activity relationships and pharmacological profiles of M4 PAMs. [, ] Comparing its binding interactions and pharmacological effects with VU0467154 contributes to a broader understanding of allosteric modulation of the M4 receptor. [, ]

VU0152100

Compound Description: VU0152100 is a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor. [] Previous research indicates it exhibits an antipsychotic-like profile in rodent models after amphetamine challenge. []

Relevance: VU0152100's antipsychotic-like effects paved the way for further investigation into the therapeutic potential of M4 PAMs, leading to the development of more optimized compounds like VU0467154. [] Its role in preclinical studies highlights the progression of research focused on targeting M4 for treating neuropsychiatric disorders. []

VU0453595

Compound Description: VU0453595 is a positive allosteric modulator selective for the M1 muscarinic acetylcholine receptor. [] Research suggests that it can normalize sleep-wake architecture deficits in aged mice. []

Relevance: Comparing the effects of VU0453595, an M1 PAM, with VU0467154, an M4 PAM, elucidates the distinct roles of these muscarinic receptor subtypes in regulating sleep-wake cycles. [] This comparison emphasizes the importance of subtype selectivity in developing targeted therapeutics for specific neurological functions. []

Overview

VU0467154 is a novel compound classified as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. This compound has garnered attention due to its potential therapeutic applications in treating cognitive deficits and behavioral disorders associated with muscarinic receptor dysfunction. The compound is designed to selectively enhance M4 receptor signaling, which may ameliorate various neuropsychiatric conditions.

Source and Classification

VU0467154 was synthesized as part of a research initiative aimed at developing selective modulators for the M4 muscarinic acetylcholine receptor. It falls under the category of allosteric modulators, which interact with a receptor at a site distinct from the active site, thereby influencing the receptor's activity in response to its endogenous ligand, acetylcholine. The compound is structurally related to other known M4 modulators and has been evaluated for its pharmacological properties in various preclinical studies .

Synthesis Analysis

The synthesis of VU0467154 involves several key steps that leverage organic chemistry techniques. The compound is synthesized using a multi-step synthetic route that combines various chemical reactions including coupling reactions, cyclization, and functional group modifications. Detailed methodologies are typically outlined in research publications, where the synthetic scheme is illustrated alongside the specific reagents and conditions employed.

For instance, the synthesis begins with a thieno[2,3-c]pyridazine core, which is then modified through a series of reactions to introduce specific substituents that enhance its potency and selectivity for the M4 receptor . The exact conditions, such as temperature, solvents, and reaction times, are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of VU0467154 can be described as follows:

  • Chemical Formula: C₁₅H₁₅F₃N₂O₂S
  • Molecular Weight: 360.36 g/mol

The structure features a thieno[2,3-c]pyridazine backbone with various functional groups that contribute to its pharmacological activity. The presence of trifluoromethyl and sulfonyl groups enhances its binding affinity and selectivity for the M4 receptor .

Structural Data

  • X-ray Crystallography: Structural analysis via X-ray crystallography or NMR spectroscopy can provide insights into the three-dimensional conformation of VU0467154 and its interactions with the M4 receptor.
  • Binding Affinity: The compound exhibits a potent binding affinity characterized by a pEC50 value of approximately 7.75 (17.7 nM) when interacting with the M4 receptor .
Chemical Reactions Analysis

VU0467154 undergoes specific chemical reactions during its synthesis that are crucial for forming its active structure. Key reactions include:

  • Nucleophilic Substitution: This reaction is often employed to introduce functional groups onto the core structure.
  • Cyclization: Essential for forming the thieno[2,3-c]pyridazine framework.
  • Functional Group Transformations: Modifications such as sulfonylation or fluorination are performed to enhance pharmacological properties.

These reactions are optimized through careful control of reaction conditions such as temperature, pH, and concentration of reactants .

Mechanism of Action

The mechanism of action of VU0467154 involves modulation of the M4 muscarinic acetylcholine receptor signaling pathway. As a positive allosteric modulator, VU0467154 binds to an allosteric site on the M4 receptor, enhancing the receptor's response to acetylcholine without directly activating it.

Process Details

  • Increased Affinity: VU0467154 significantly increases the affinity of acetylcholine for the M4 receptor, resulting in enhanced signaling. This is evidenced by a 14.5-fold increase in ACh affinity in functional assays .
  • Behavioral Effects: Preclinical studies have shown that administration of VU0467154 leads to improved cognitive functions and behavioral responses in animal models, particularly in contexts related to fear conditioning .
Physical and Chemical Properties Analysis

VU0467154 exhibits several notable physical and chemical properties:

  • Solubility: The compound demonstrates good solubility in organic solvents, which is essential for its bioavailability.
  • Stability: It shows stability under physiological conditions, which is crucial for therapeutic applications.
  • Bioavailability: After oral administration in animal studies, VU0467154 showed high bioavailability (61%) with significant plasma concentrations achieved .
Applications

VU0467154 has potential applications in various scientific fields:

  • Neuropharmacology: Its ability to modulate cholinergic signaling makes it a candidate for treating cognitive impairments associated with disorders such as schizophrenia and Alzheimer's disease.
  • Behavioral Research: The compound is used in preclinical studies to explore mechanisms underlying fear conditioning and anxiety-related behaviors .
  • Drug Development: Ongoing research aims to further characterize VU0467154's pharmacological profile and develop it into a therapeutic agent for neuropsychiatric disorders.
Introduction to VU0467154

Pharmacological Classification: M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM)

VU0467154 is a highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR) subtype. It potentiates endogenous acetylcholine (ACh) responses without intrinsic agonist activity, exhibiting marked species-dependent pharmacology. In recombinant cell systems, VU0467154 enhances ACh-induced calcium mobilization with pEC50 values of 7.75 (EC50 = 17.8 nM) in rat receptors, 6.2 (EC50 = 631 nM) in human receptors, and 6.0 (EC50 = 1,000 nM) in cynomolgus monkey receptors [1] [8]. This differential activity reflects evolutionary divergence in the allosteric binding pocket. VU0467154 shows >100-fold selectivity for M4 over other mAChR subtypes (M1, M2, M3, M5) in both rat and human models, confirming its utility as a targeted pharmacological tool [1] [4].

Table 1: Pharmacological Profile of VU0467154 Across Species

SpeciespEC50EC50 (nM)Assay System
Rat7.7517.8CHO cells expressing rat M4
Human6.2631CHO cells expressing human M4
Cynomolgus6.01,000CHO cells expressing cyno M4

Structural and Molecular Characterization

VU0467154 (chemical name: 5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide) has a molecular weight of 444.45 g/mol and the empirical formula C₁₇H₁₅F₃N₄O₃S₂ [1] [5]. Its structure features a thieno[2,3-c]pyridazine core linked to a 4-(trifluoromethylsulfonyl)benzyl group via a carboxamide bridge [7]. Key physicochemical properties include:

  • Hydrogen bond donors: 2
  • Hydrogen bond acceptors: 7
  • Rotatable bonds: 6
  • Topological polar surface area: 151.66 Ų
  • Calculated partition coefficient (XLogP): 2.54 [7]

The compound’s species selectivity is attributed to subtle differences in the M4 receptor’s allosteric binding pocket. Cryo-EM structures reveal that VU0467154 binds within a cavity formed by transmembrane helices 2, 3, 6, and 7, with specific interactions involving residues Tyr113, Trp384, and Tyr389 that differ between rodent and primate receptors [4].

Table 2: Structural and Physicochemical Properties

PropertyValue
CAS Number1451993-15-9
Molecular FormulaC₁₇H₁₅F₃N₄O₃S₂
SMILES NotationO=C(C1=C(N)C2=C(C)C(C)=NN=C2S1)NCC3=CC=C(S(=O)(C(F)(F)F)=O)C=C3
SolubilitySoluble in DMSO (>10 mM)
Lipinski's Rule Compliance0 violations

Historical Development of Selective M4 PAMs

The discovery of VU0467154 emerged from challenges in optimizing early M4 PAM scaffolds like the acetylene-bearing LY2033298. Initial compounds exhibited limited central penetration, species-specific efficacy, or insufficient selectivity [2] [4]. Through iterative parallel synthesis, researchers developed a 5-amino-thieno[2,3-c]pyridazine series, addressing:

  • Metabolic instability: Introduction of the trifluoromethylsulfonyl group improved microsomal stability
  • Brain penetration: Optimized logP values (2.5-3.5) enhanced CNS bioavailability
  • Species divergence: Structural refinements accommodated human/rat receptor differences [2]

VU0467154 represented a breakthrough with its >100-fold functional selectivity for M4 over other mAChRs and improved pharmacokinetic properties suitable for in vivo studies. This contrasted with earlier PAMs that showed limited utility in primate models due to reduced cooperativity with ACh at human receptors [4] [6]. The compound’s development highlighted challenges unique to allosteric modulators, including probe dependence (variable potentiation based on agonist identity) and steep structure-activity relationships [4].

Rationale for Targeting M4 Receptors in Neuropsychiatric Disorders

M4 receptors are densely expressed in dopamine-rich brain regions (striatum, nucleus accumbens) where they modulate:

  • Dopaminergic neurotransmission: M4 activation inhibits dopamine release in the striatum
  • Glutamatergic function: Potentiation reduces NMDA receptor-mediated excitotoxicity [3] [9]

This neuroanatomical distribution underpins therapeutic effects in preclinical models:

  • Antipsychotic-like effects: VU0467154 reverses MK-801-induced hyperlocomotion (modeling positive symptoms) at 0.3-30 mg/kg i.p. in wild-type but not M4 KO mice [3] [10]
  • Cognitive enhancement: Repeated dosing (10 mg/kg/day) improves acquisition of touchscreen visual pairwise discrimination and contextual fear conditioning tasks [3] [10]
  • Addiction modulation: M4 PAMs attenuate cocaine-induced dopamine release and drug-seeking behavior in conditioned place preference paradigms [9]

Mechanistically, M4 PAMs restore NMDA receptor hypofunction via:

  • Enhancement of hippocampal plasticity
  • Normalization of cortical gamma oscillations
  • Regulation of striatal dopamine/acetylcholine balance [3] [4]

The absence of tolerance to cognitive or antipsychotic effects after repeated VU0467154 dosing supports sustained engagement of these pathways [10].

Properties

Product Name

VU0467154

IUPAC Name

5-amino-3,4-dimethyl-N-[[4-(trifluoromethylsulfonyl)phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide

Molecular Formula

C17H15F3N4O3S2

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C17H15F3N4O3S2/c1-8-9(2)23-24-16-12(8)13(21)14(28-16)15(25)22-7-10-3-5-11(6-4-10)29(26,27)17(18,19)20/h3-6H,7,21H2,1-2H3,(H,22,25)

InChI Key

UDSFKIFLJPECRN-UHFFFAOYSA-N

SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C

Solubility

Soluble in DMSO

Synonyms

VU0467154, VU-0467154, VU 0467154

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.